N-[2-(1-benzofuran-2-yl)ethyl]oxane-4-sulfonamide
Description
N-[2-(1-benzofuran-2-yl)ethyl]oxane-4-sulfonamide is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)ethyl]oxane-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-21(18,14-6-9-19-10-7-14)16-8-5-13-11-12-3-1-2-4-15(12)20-13/h1-4,11,14,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECGELJDVLDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)NCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the cyclization of 2-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic or basic conditions . The oxane-4-sulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)ethyl]oxane-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)ethyl]oxane-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzofuran-2-yl)ethanol
- 2-benzofuranyl methyl ketone
- 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamine
Uniqueness
N-[2-(1-benzofuran-2-yl)ethyl]oxane-4-sulfonamide is unique due to the presence of the oxane-4-sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and bioavailability, making it a promising candidate for further development in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
